1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid
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Overview
Description
“1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C11H10O3 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 190.20 . It has a melting point between 135.0 and 139.0 °C . The specific rotation [α]D is -6° (C=1, Acetone) .Scientific Research Applications
Chiral Derivatizing Agent
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) has been effectively used as a chiral derivatizing agent. It has been applied for the resolution and absolute configuration assignment of 7,7′-disubstituted 1,1′-bi-2-naphthols. The use of THENA in this context demonstrates efficiency and the potential for preliminary tool applications in determining the absolute configuration of substituted naphthols using simple thin-layer chromatography (TLC) methods (Dolsophon et al., 2016).
Determination of Absolute Configuration of Alcohols
THENA has also been employed in the determination of the absolute configuration of chiral secondary alcohols. Its unique structure, featuring a syn-periplanar disposition of O–Cα–CO as part of a bicyclic system, allows for locking the aromatic residue conformation. This facilitates high reliability in the unambiguous assignment of the absolute configuration, leveraging uniform Δδ with high reliability (Sungsuwan et al., 2010).
Enhanced Derivatizing Agent
Further enhancement of THENA's utility in scientific research is seen in its modified form, THENA-d2. By replacing exo-methylene protons with deuterium atoms, it simplifies NMR spectra, enhancing the reliability and ease of interpreting data for assigning the absolute configuration of chiral secondary alcohols (Soponpong et al., 2019).
Chemical Synthesis Applications
THENA has found applications in chemical synthesis, such as in the stereoselective [4+2] cycloadditions with isobenzofuran. This process has been key to producing various substituted tetracenes and pentacenes, highlighting its role in facilitating complex organic syntheses (Eda et al., 2015).
Analytical Chemistry
In analytical chemistry, THENA has been used for the absolute configuration determination of chiral diols. Its weaker deshielding effect compared to other chiral derivatizing agents (CDAs) simplifies the process of analyzing chemical shift differences in NMR, thereby aiding in the reliable assignment of absolute configuration (Thongpanchang et al., 2022).
Safety and Hazards
“1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, washing with plenty of water if it gets on skin, and seeking medical advice if eye irritation persists .
Mechanism of Action
Target of Action
It has been used as a chiral resolving agent for binaphthol derivatives , suggesting that it may interact with these compounds in a specific manner.
Mode of Action
Its use as a chiral resolving agent suggests that it may interact with its targets in a stereo-specific manner, leading to changes in the targets’ conformation or activity .
Result of Action
Its role as a chiral resolving agent suggests that it may induce changes in the stereochemistry of its targets .
Properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQIRRMWRKZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244954-16-2 |
Source
|
Record name | 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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